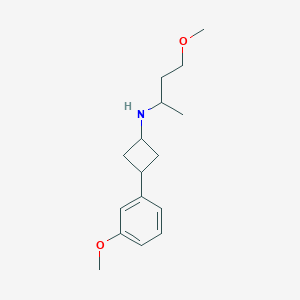
N-(4-methoxybutan-2-yl)-3-(3-methoxyphenyl)cyclobutan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxybutan-2-yl)-3-(3-methoxyphenyl)cyclobutan-1-amine, also known as MBMC, is a novel psychoactive substance that belongs to the class of phenethylamines. It is a designer drug that has gained popularity in recent years due to its psychoactive effects. MBMC is a synthetic compound that is not found naturally in any plant or animal species.
Mécanisme D'action
The mechanism of action of N-(4-methoxybutan-2-yl)-3-(3-methoxyphenyl)cyclobutan-1-amine is not fully understood. However, it is believed to exert its psychoactive effects by modulating the activity of neurotransmitters such as serotonin and dopamine in the brain. N-(4-methoxybutan-2-yl)-3-(3-methoxyphenyl)cyclobutan-1-amine has been shown to increase the release of these neurotransmitters, leading to increased activity in the brain. This increased activity is responsible for the psychoactive effects of N-(4-methoxybutan-2-yl)-3-(3-methoxyphenyl)cyclobutan-1-amine.
Biochemical and Physiological Effects:
N-(4-methoxybutan-2-yl)-3-(3-methoxyphenyl)cyclobutan-1-amine has been shown to produce a range of biochemical and physiological effects. It has been found to increase heart rate, blood pressure, and body temperature. It also produces subjective effects such as euphoria, increased sociability, and altered perception of time and space. N-(4-methoxybutan-2-yl)-3-(3-methoxyphenyl)cyclobutan-1-amine has been shown to have a high potential for abuse and dependence, which is a cause for concern.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-methoxybutan-2-yl)-3-(3-methoxyphenyl)cyclobutan-1-amine has several advantages and limitations for lab experiments. Its psychoactive effects make it useful for studying the mechanisms of action of neurotransmitters in the brain. However, its potential for abuse and dependence makes it difficult to conduct experiments involving human subjects. N-(4-methoxybutan-2-yl)-3-(3-methoxyphenyl)cyclobutan-1-amine is also a synthetic compound, which means that it may not accurately mimic the effects of naturally occurring substances in the brain.
Orientations Futures
There are several future directions for research on N-(4-methoxybutan-2-yl)-3-(3-methoxyphenyl)cyclobutan-1-amine. One area of interest is its potential therapeutic applications in the treatment of mood disorders and addiction. Further research is needed to determine the safety and efficacy of N-(4-methoxybutan-2-yl)-3-(3-methoxyphenyl)cyclobutan-1-amine in humans. Another area of interest is the development of new synthetic compounds that may have similar or improved psychoactive effects. This could lead to the discovery of new drugs that may be useful in the treatment of various neurological and psychiatric disorders.
Méthodes De Synthèse
N-(4-methoxybutan-2-yl)-3-(3-methoxyphenyl)cyclobutan-1-amine is synthesized through a multi-step process involving the reaction of 3-(3-methoxyphenyl)cyclobutan-1-amine with 4-methoxybutan-2-yl chloride in the presence of a base. The resulting product is then purified through chromatography to obtain the final compound. The synthesis method of N-(4-methoxybutan-2-yl)-3-(3-methoxyphenyl)cyclobutan-1-amine is complex and requires expertise in organic chemistry.
Applications De Recherche Scientifique
N-(4-methoxybutan-2-yl)-3-(3-methoxyphenyl)cyclobutan-1-amine has been the subject of several scientific studies due to its psychoactive effects. It has been shown to exhibit agonist activity at the serotonin 5-HT2A receptor, which is responsible for the regulation of mood, cognition, and perception. N-(4-methoxybutan-2-yl)-3-(3-methoxyphenyl)cyclobutan-1-amine has also been found to have affinity for the dopamine transporter, which is involved in the regulation of reward and motivation. These findings suggest that N-(4-methoxybutan-2-yl)-3-(3-methoxyphenyl)cyclobutan-1-amine may have potential therapeutic applications in the treatment of mood disorders and addiction.
Propriétés
IUPAC Name |
N-(4-methoxybutan-2-yl)-3-(3-methoxyphenyl)cyclobutan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-12(7-8-18-2)17-15-9-14(10-15)13-5-4-6-16(11-13)19-3/h4-6,11-12,14-15,17H,7-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZOBVVQDQNSTBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC)NC1CC(C1)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxybutan-2-yl)-3-(3-methoxyphenyl)cyclobutan-1-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[Cyclopropylsulfonyl(methyl)amino]-2-methylpropanoic acid](/img/structure/B7595011.png)
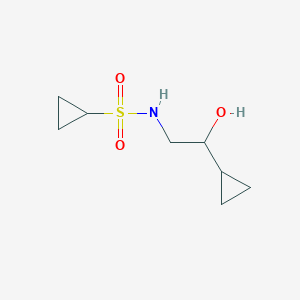
![2-Methyl-2-[(1-methylpyrazol-4-yl)methylamino]butan-1-ol](/img/structure/B7595028.png)
![(2S,3S)-2-[[3-(methoxymethyl)pyrrolidine-1-carbonyl]amino]-3-methylpentanoic acid](/img/structure/B7595036.png)
![3-[Methyl-[4-(trifluoromethyl)pyrimidin-2-yl]amino]butanenitrile](/img/structure/B7595059.png)
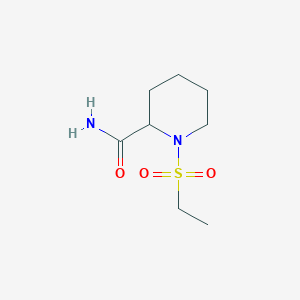
![3-(6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)-1,1,1-trifluoropropan-2-ol](/img/structure/B7595069.png)
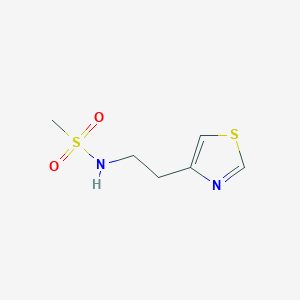
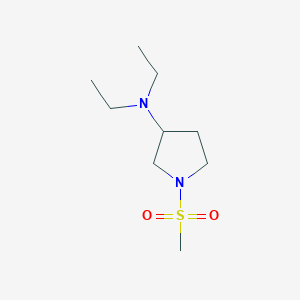
![[5-[(2-Iodoanilino)methyl]furan-2-yl]methanol](/img/structure/B7595084.png)
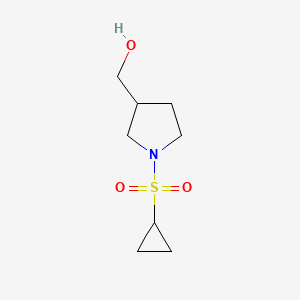

![6-[[3-(Hydroxymethyl)phenyl]methylamino]pyridine-2-carbonitrile](/img/structure/B7595119.png)
